molecular formula C15H20N2O4 B8279096 ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

Cat. No. B8279096
M. Wt: 292.33 g/mol
InChI Key: PRANETLWEMLBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 3-[[3-(3-cyanophenoxy)-2-hydroxypropyl]amino]propanoate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)6-7-17-10-13(18)11-21-14-5-3-4-12(8-14)9-16/h3-5,8,13,17-18H,2,6-7,10-11H2,1H3

InChI Key

PRANETLWEMLBSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC(COC1=CC=CC(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared in accordance with Example 1 using 15.36 g of the hydrochloride of ethyl 3-aminopropanoate, 8.7 g of 3-(2,3-epoxypropoxy)benzonitrile, and 4.0 g of NaOH. The crude oil was dissolved in 200 ml of ethyl acetate, washed twice with water, and extracted with 2-n HCl. The pH of the water phase was adjusted to 9.5 and the solution extracted with ethyl acetate. The ethyl acetate phase was dried with MgSO4, filtered and evaporated. Ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized. Yield 2 g. Melting point 95° C. (base). The structure was determined using NMR.
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15.36 g
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4 g
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200 mL
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Synthesis routes and methods II

Procedure details

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